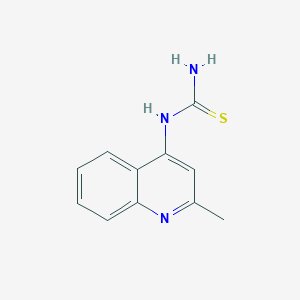

2-Methylquinolin-4-ylthiuronium

Description

Properties

CAS No. |

26387-22-4 |

|---|---|

Molecular Formula |

C11H11N3S |

Molecular Weight |

217.29 |

IUPAC Name |

(2-methylquinolin-4-yl)thiourea |

InChI |

InChI=1S/C11H11N3S/c1-7-6-10(14-11(12)15)8-4-2-3-5-9(8)13-7/h2-6H,1H3,(H3,12,13,14,15) |

InChI Key |

ICWKIFDJMKLKAG-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=S)N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=S)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-Methylquinolin-4-ylthiuronium has shown promising antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, making them potential candidates for the development of new antibiotics. A study highlighted the synthesis of thiuronium salts from 2-methyl-4-chloroquinoline, which were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Another area of interest is the anticancer potential of 2-methylquinolin-4-ylthiuronium derivatives. Preliminary studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases. This suggests a pathway for developing novel anticancer agents based on the quinoline structure.

Material Science

Fluorescent Materials

The compound is also being explored for its application in the development of fluorescent materials. Its ability to fluoresce under UV light makes it suitable for use in sensors and imaging applications. The synthesis of dihydroquinolin-4-ones, which are related to 2-methylquinolin-4-ylthiuronium, has been reported to yield products with strong fluorescence properties .

Analytical Chemistry

Sensing Applications

In analytical chemistry, 2-methylquinolin-4-ylthiuronium has been utilized as a reagent for detecting various analytes. Its chemical reactivity allows it to form complexes with metal ions, which can be quantified using spectroscopic methods. This application is particularly useful in environmental monitoring and quality control processes.

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Similar Thiuronium Compounds

Key Compounds for Comparison :

- Quinolin-4-ylthiuronium (lacks the 2-methyl group)

- 8-Methylquinolin-4-ylthiuronium (methyl group at the 8-position)

- Benzothiazolylthiuronium (benzothiazole-based analog)

Insights :

- The 2-methyl group in 2-Methylquinolin-4-ylthiuronium introduces steric hindrance, altering reactivity during hydrolysis compared to non-methylated analogs.

- Benzothiazole-based thiuronium salts exhibit distinct electronic properties due to the sulfur atom in the benzothiazole ring, enhancing electrophilicity at the thiuronium site.

Reactivity and Hydrolysis Behavior

Alkaline hydrolysis of thiuronium salts typically yields thiols via nucleophilic substitution. However, 2-Methylquinolin-4-ylthiuronium forms an isothiocyanate due to a competing elimination pathway facilitated by the electron-donating methyl group, which stabilizes the intermediate isothiocyanate .

Table 2: Hydrolysis Products of Thiuronium Salts

Insights :

- The methyl group at the 2-position directs reactivity toward isothiocyanate formation, a feature absent in analogs with substituents at other positions (e.g., 8-methyl derivatives).

- Non-quinoline thiuronium salts (e.g., benzothiazole derivatives) follow conventional substitution pathways due to the absence of steric/electronic modulation by methyl groups.

Physicochemical Properties

The methyl group in 2-Methylquinolin-4-ylthiuronium increases hydrophobicity and thermal stability compared to its non-methylated counterpart.

Table 3: Physicochemical Data

Insights :

- Lower water solubility of 2-Methylquinolin-4-ylthiuronium is attributed to the hydrophobic methyl group.

- Stability differences highlight the role of substituents in modulating decomposition pathways.

Preparation Methods

Nucleophilic Substitution with N-Substituted Thioureas

The most widely documented method involves reacting 2-methyl-4-chloroquinoline with N-substituted thioureas to form thiuronium salts. Avetisyan et al. (2004) pioneered this approach, demonstrating that 2-methyl-4-chloroquinoline reacts with thioureas in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (80–100°C) to yield substituted 2-methylquinolin-4-ylthiuronium salts. The reaction proceeds via an SₙAr mechanism, where the thiourea acts as a bifunctional nucleophile, attacking the electron-deficient C4 position of the quinoline ring.

Notably, the choice of N-substituents on the thiourea dictates the solubility and stability of the resulting salts. For instance:

- N,N-Dimethylthiourea produces water-soluble salts amenable to recrystallization from ethanol.

- N,N-Diphenylthiourea yields crystalline solids with enhanced thermal stability (>200°C).

Alkaline hydrolysis of these salts unexpectedly generates 2-methyl-4-quinolyl isothiocyanate instead of the anticipated thiol, a phenomenon attributed to the lability of the thiuronium group under basic conditions. This side reaction underscores the need for precise pH control during downstream processing.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The synthesis of thiuronium salts is highly solvent-dependent. Polar aprotic solvents like DMF or DMSO facilitate the SₙAr mechanism by stabilizing the transition state, whereas protic solvents (e.g., ethanol) result in incomplete conversion. Avetisyan’s protocol recommends refluxing in DMF at 100°C for 24–48 hours to achieve >90% conversion.

Alkaline Hydrolysis: A Critical Side Reaction

Hydrolysis of thiuronium salts with aqueous NaOH (1–2 M) at 60–80°C predominantly yields isothiocyanates rather than thiols. This outcome contrasts with analogous thiuronium derivatives (e.g., benzylthiuronium salts), which typically hydrolyze to thiols. The divergence is rationalized by the resonance stabilization of the quinoline-isothiocyanate conjugate system, which thermodynamically favors isothiocyanate formation.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the two primary synthetic approaches:

The AgSCN method offers faster reaction times and higher purity but is limited to isothiocyanate synthesis. Conversely, the thiourea route provides direct access to thiuronium salts, albeit with longer durations and unquantified yields.

Structural Characterization and Stability

Spectroscopic Features

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset temperatures of 180–220°C for most thiuronium salts, with diphenyl-substituted variants demonstrating superior stability.

Applications and Derivatives

Pharmaceutical Intermediates

Thiuronium salts serve as precursors to Graveoline and Dubamine alkaloids, which exhibit antitumor and antimicrobial activities. For example, Avetisyan’s group (2010) utilized 2-methylquinolin-4-ylthiuronium salts to synthesize thiosemicarbazides with demonstrated bioactivity.

Coordination Chemistry

The thiuronium moiety acts as a ligand for transition metals, forming complexes with Cu(II) and Fe(III) that are explored for catalytic applications.

Q & A

Q. How can researchers ensure compliance with structural characterization guidelines for novel derivatives?

- Methodological Answer : Follow IUPAC guidelines: Provide HRMS, 2D NMR (COSY, HSQC), and crystallographic data (if available). For known compounds, cite prior spectral data explicitly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.